molecular formula C21H16F3NO2 B2707904 N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338400-84-3

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2707904
CAS No.: 338400-84-3
M. Wt: 371.359
InChI Key: NOWBHHKZPDSYKR-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that features both phenoxy and trifluoromethyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of phenoxy and trifluoromethyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWBHHKZPDSYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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